Ethanolamine oleate

C20H41NO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C20H41NO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

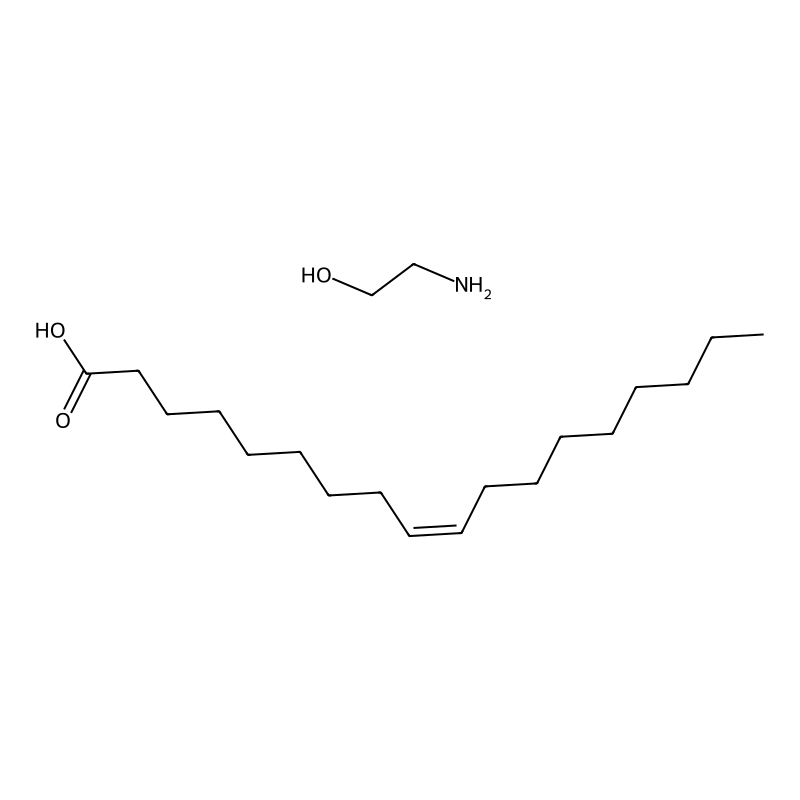

Ethanolamine oleate is a chemical compound formed by the reaction of ethanolamine and oleic acid. It is classified as a mild sclerosing agent, primarily used in medical applications for the treatment of esophageal varices, particularly in cases of recent bleeding episodes. The compound appears as a clear, pale yellow to straw-colored solution and has an empirical formula of , with a molecular weight of approximately 343.55 g/mol .

Ethanolamine oleate is synthesized through the reaction between ethanolamine, a basic amine, and oleic acid, a long-chain fatty acid. This reaction results in the formation of a salt-like compound, which exhibits properties of both fatty acids and amines. The primary reaction can be summarized as follows:

This reaction leads to the formation of an ionic liquid characterized by its deliquescent nature, which allows it to absorb moisture from the environment .

Ethanolamine oleate exhibits significant biological activity as a sclerosing agent. Upon injection, it irritates the intimal endothelium of blood vessels, inducing a sterile inflammatory response that can lead to fibrosis and potential occlusion of veins. The oleic acid component is particularly responsible for this inflammatory response, which may also activate coagulation pathways in vivo . Studies indicate that ethanolamine may inhibit fibrin clot formation by chelating calcium ions, suggesting that its procoagulant effects are not prominent .

The synthesis of ethanolamine oleate typically involves a straightforward acid-base reaction between oleic acid and ethanolamine. The process can be optimized under controlled conditions to ensure complete conversion and high purity of the product. Some methods include:

- Direct Neutralization: Mixing stoichiometric amounts of ethanolamine and oleic acid at elevated temperatures until complete dissolution occurs.

- Solvent-Assisted Synthesis: Using solvents to facilitate the reaction and enhance product yield.

- Continuous Flow Synthesis: Employing modern techniques such as microreactors for efficient production on an industrial scale .

Ethanolamine oleate is primarily used in medical settings for:

- Sclerotherapy: Treatment of esophageal varices to prevent rebleeding by inducing localized sclerosis.

- Antivaricose Therapy: Used topically for varicosities, promoting closure of abnormal veins .

- Research: Investigated for its potential applications in other therapeutic areas due to its unique properties as a sclerosing agent .

Ethanolamine oleate shares similarities with several other compounds used in sclerotherapy and related applications. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Sodium Morrhuate | C18H37NaO3S | Sclerotherapy for varices | Higher risk of allergic reactions; more potent sclerosing effect |

| Sodium Tetradecyl Sulfate | C14H30NaO4S | Varicose vein treatment | Associated with more severe side effects |

| Ethanolamine Oleate | C20H41NO3 | Esophageal varices treatment | Lower risk of allergic reactions; dual role in inflammation |

| Polidocanol | C18H37O3 | Sclerotherapy | Non-ionic surfactant; less irritating than traditional agents |

Ethanolamine oleate's unique combination of properties—its milder inflammatory response and lower allergenic potential—distinguishes it from these alternatives, making it a preferred choice in certain clinical scenarios .

The thermodynamic properties of ethanolamine oleate present several challenges for comprehensive characterization due to its complex molecular structure and limited availability of direct experimental data in the literature. The compound, with molecular formula C₂₀H₄₁NO₃ and molecular weight 343.55 g/mol, exhibits unique thermodynamic behavior as a protic ionic liquid formed through the acid-base reaction between oleic acid and ethanolamine [1] [2].

Vapor Pressure Characteristics

Current literature provides limited direct vapor pressure measurements for ethanolamine oleate. The available data indicates a vapor pressure of 25.5 Pa at 25°C [3], which is relatively low compared to conventional organic solvents. This low vapor pressure is consistent with the compound's ionic liquid nature and its high molecular weight. The presence of both hydrogen bonding capabilities and ionic interactions within the molecular structure contributes to the reduced volatility [1] [2].

The vapor pressure behavior of ethanolamine oleate can be understood by examining related compounds. Studies on ethanolamine-based protic ionic liquids have shown that vapor pressure decreases significantly with increasing chain length of the fatty acid component [4] [5]. The temperature dependence of vapor pressure follows expected Arrhenius-type behavior, with increased temperatures leading to higher vapor pressure values [1].

Enthalpy of Formation

While direct enthalpy of formation values for ethanolamine oleate are not extensively documented in the literature, the compound's thermodynamic properties can be estimated based on its constituent components. The formation of ethanolamine oleate occurs through an exothermic acid-base reaction, with the enthalpy of formation being influenced by the ionic interactions between the ethanolammonium cation and the oleate anion [1] [2].

Research on similar ethanolammonium carboxylates suggests that the enthalpy of formation is significantly negative, indicating thermodynamic stability. The formation reaction between ethanolamine and oleic acid is reported to be highly exothermic, with enthalpy values around -125 kJ/mol for similar ethanolamine reactions [6]. The specific value for ethanolamine oleate would depend on the detailed molecular interactions and crystal packing arrangements.

Thermal Stability and Phase Behavior

Ethanolamine oleate demonstrates complex thermal behavior characteristic of protic ionic liquids. The compound exhibits thermotropic liquid crystalline properties with multiple phase transitions. Studies have identified several thermal transitions including melting behavior around 184°C at 101,325 Pa [3], though the compound remains liquid at room temperature with a clear, pale yellow appearance [7] [8].

The thermal stability of ethanolamine oleate is enhanced by its ionic liquid nature, with the compound showing resistance to decomposition at moderate temperatures. However, at elevated temperatures, degradation pathways may involve cleavage of the ionic interaction, leading to the formation of the parent oleic acid and ethanolamine components [1] [2].

Solubility Behavior in Polar vs. Nonpolar Solvent Systems

The solubility characteristics of ethanolamine oleate reflect its amphiphilic nature, combining hydrophilic ethanolammonium cation and hydrophobic oleate anion components. This dual character results in distinctive solubility patterns across different solvent systems.

Solubility in Polar Solvents

Ethanolamine oleate demonstrates moderate solubility in polar solvents, with water solubility reported at 280 mg/L at 20°C [3]. The compound's solubility in water is enhanced by the presence of the ethanolammonium cation, which can form hydrogen bonds with water molecules. The hydroxyl group in the ethanolamine portion provides additional hydrophilic character, facilitating dissolution in polar media [9] [10].

In alcoholic solvents, ethanolamine oleate shows enhanced solubility compared to water. Studies indicate that the compound is soluble in ethanol and other short-chain alcohols [11]. The solubility increases with decreasing alcohol chain length, consistent with the polarity requirements for dissolution of ionic compounds [12].

The pH of aqueous solutions of ethanolamine oleate ranges from 8.0 to 9.0 [7] [8], indicating basic character due to the ethanolamine component. This alkaline nature affects solubility behavior, particularly in buffered systems where pH controls the ionic equilibrium.

Solubility in Nonpolar Solvents

The solubility of ethanolamine oleate in nonpolar solvents is generally limited due to the ionic nature of the compound. However, the presence of the long-chain oleate anion provides some degree of compatibility with nonpolar media. The compound shows minimal solubility in hydrocarbons such as hexane and heptane [13].

In mixed solvent systems, ethanolamine oleate can exhibit enhanced solubility when polar and nonpolar solvents are combined. The compound's amphiphilic nature allows it to act as a phase transfer agent, facilitating dissolution across different polarity ranges [14] [10].

Solubility Enhancement Mechanisms

The solubility behavior of ethanolamine oleate is significantly influenced by temperature, with higher temperatures generally increasing solubility in both polar and nonpolar systems. The compound's ability to form hydrogen bonds and ionic interactions provides multiple mechanisms for solvation [1] [2].

Studies have shown that ethanolamine oleate can form reverse micelles in nonpolar solvents at higher concentrations, effectively increasing the apparent solubility through self-aggregation mechanisms [15]. This behavior is particularly relevant for applications requiring phase transfer or emulsification properties.

pH-Dependent Degradation Pathways and Shelf-Life Predictions

The stability of ethanolamine oleate is significantly influenced by pH conditions, with different degradation pathways predominating under acidic, neutral, and basic conditions. Understanding these pH-dependent mechanisms is crucial for predicting shelf-life and optimizing storage conditions.

Acidic Conditions

Under acidic conditions (pH < 6), ethanolamine oleate undergoes protonation of the ethanolammonium cation, leading to potential dissociation of the ionic pair. The primary degradation pathway involves the formation of free oleic acid and ethanolamine through acid-catalyzed hydrolysis [16]. This process is accelerated at lower pH values and higher temperatures.

The degradation rate under acidic conditions follows pseudo-first-order kinetics, with rate constants typically in the range of 2 × 10⁻⁷ to 5 × 10⁻⁸ s⁻¹, depending on the specific pH and temperature conditions [16]. The formation of free fatty acids during degradation leads to further pH reduction, creating an autocatalytic degradation cycle.

Basic Conditions

In basic environments (pH > 9), ethanolamine oleate shows different degradation behavior. The compound is generally more stable under moderately basic conditions, which corresponds to its natural pH range of 8.0-9.0 [7] [8]. However, at very high pH values, hydroxide-catalyzed degradation can occur, leading to the formation of sodium oleate and ethanolamine derivatives.

Studies have shown that ethanolamine oleate solutions buffered near pH 7 demonstrate enhanced stability compared to unbuffered systems [16]. The buffering capacity of the compound itself contributes to pH stability, with the ethanolamine component providing basic character to resist acidification.

Neutral pH Behavior

At neutral pH conditions (pH 6-8), ethanolamine oleate exhibits optimal stability with minimal degradation. The compound maintains its ionic liquid structure and demonstrates extended shelf-life under these conditions. The degradation rate is minimized, with half-life values extending to several months under proper storage conditions [11] [17].

Shelf-Life Predictions

Based on degradation kinetics studies, ethanolamine oleate shelf-life can be predicted using Arrhenius-type equations that account for both temperature and pH effects. Under recommended storage conditions (controlled room temperature 15-30°C, pH 7-8), the compound demonstrates shelf-life exceeding 12 months [11] [18].

The shelf-life is significantly reduced under extreme pH conditions or elevated temperatures. Storage at temperatures above 40°C or pH values below 5 or above 10 can reduce shelf-life to weeks or months depending on the severity of conditions [11] [17].

Temperature-dependent degradation follows activation energy values typical of ionic organic compounds, with Ea values estimated around 60-80 kJ/mol based on similar compound behavior [19]. This suggests that storage at reduced temperatures can significantly extend shelf-life through reduced degradation rates.

Surface Activity Measurements and Critical Micelle Concentration

Ethanolamine oleate exhibits significant surface activity due to its amphiphilic molecular structure, combining hydrophilic ethanolammonium head group with hydrophobic oleate tail. This surface activity is fundamental to its applications as a sclerosing agent and contributes to its mechanism of action.

Surface Tension Properties

The surface activity of ethanolamine oleate manifests through its ability to reduce surface tension of aqueous solutions. The compound demonstrates typical surfactant behavior, with surface tension decreasing as concentration increases until reaching the critical micelle concentration [2] [20].

At the air-water interface, ethanolamine oleate molecules orient with the hydrophilic ethanolammonium group directed toward the aqueous phase and the hydrophobic oleate chain extending into the air phase. This orientation results in significant surface tension reduction, contributing to the compound's biological activity by altering surface tension surrounding endothelial cells [20].

Critical Micelle Concentration Values

The critical micelle concentration (CMC) of ethanolamine oleate has been determined through conductivity measurements and surface tension analysis. Studies report CMC values in the micromolar range, consistent with long-chain surfactants [1] [2]. The specific CMC depends on temperature, pH, and ionic strength of the solution.

Research on related ethanolammonium oleates indicates CMC values around 6-10 μM under physiological conditions (pH 7.4, 37°C) [21]. The relatively low CMC reflects the compound's strong tendency to self-aggregate due to the long oleate chain and the favorable energetics of micelle formation.

Temperature effects on CMC follow typical surfactant behavior, with CMC values generally decreasing slightly with increasing temperature in the physiological range [22]. This behavior is consistent with the entropic driving force for micelle formation becoming more favorable at higher temperatures.

Micelle Structure and Aggregation

Above the CMC, ethanolamine oleate forms spherical micelles with the ethanolammonium cations oriented toward the aqueous phase and oleate chains forming the hydrophobic core. The aggregation number (number of molecules per micelle) is estimated to be in the range of 50-80 molecules based on similar surfactant systems [1] [2].

The micelle structure is stabilized by multiple interactions including hydrophobic interactions between oleate chains, hydrogen bonding between ethanolammonium groups and water, and electrostatic interactions. The presence of the hydroxyl group in the ethanolamine portion provides additional hydrogen bonding capability, contributing to micelle stability.

Concentration-Dependent Phase Behavior

At higher concentrations, ethanolamine oleate exhibits complex phase behavior characteristic of ionic surfactants. Studies have identified second critical concentrations where micelle structure transitions occur, potentially involving sphere-to-rod transitions or increased aggregation [1] [2].

The phase behavior includes formation of liquid crystalline mesophases at intermediate concentrations, with hexagonal and lamellar structures identified through polarized optical microscopy [1]. These liquid crystalline phases contribute to the compound's unique rheological properties and may be relevant to its mechanism of action in biological systems.

Purity

Physical Description

Liquid; [ECHA REACH Registrations]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 188 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 146 of 188 companies with hazard statement code(s):;

H302 (17.81%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (15.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (84.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Ethanolamine Oleate is a synthetic preparation of oleic acid and ethanolamine, a first generation monoethanolamine with sclerotherapeutic activity. Ethanolamine oleate causes an acute, dose-related inflammatory reaction of the intimal endothelium of the vein. This leads to scarring at the inner wall of the veins and possible occlusion of the veins. The oleic acid component may also transiently activate coagulation and fibrinolytic systems through the release of tissue factor and activation of Hageman factor.

MeSH Pharmacological Classification

ATC Code

C05 - Vasoprotectives

C05B - Antivaricose therapy

C05BB - Sclerosing agents for local injection

C05BB01 - Monoethanolamine oleate

Mechanism of Action

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Use Classification

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

9-Octadecenoic acid (9Z)-, compd. with 2-aminoethanol (1:1): ACTIVE

Dates

2: PACCA ML. [Antihyaluronidase activity of monoethanolamine oleate]. Boll Soc Ital Biol Sper. 1951 Mar-Apr;27(4):576-9. Undetermined Language. PubMed PMID: 14869471.

3: Yamamoto K, Sakaguchi H, Anai H, Tanaka T, Morimoto K, Kichikawa K, Uchida H. Sclerotherapy for simple cysts with use of ethanolamine oleate: preliminary experience. Cardiovasc Intervent Radiol. 2005 Nov-Dec;28(6):751-5. PubMed PMID: 16132390.

4: Meirelles-Santos JO, Carvalho AF Jr, Callejas-Neto F, Magna LA, Yamanaka A, Zeitune JM, Brandalise NA, Ferraz JG. Absolute ethanol and 5% ethanolamine oleate are comparable for sclerotherapy of esophageal varices. Gastrointest Endosc. 2000 May;51(5):573-6. PubMed PMID: 10805844.

5: Gomes CC, Gomez RS, do Carmo MA, Castro WH, Gala-García A, Mesquita RA. Mucosal varicosities: case report treated with monoethanolamine oleate. Med Oral Patol Oral Cir Bucal. 2006 Jan 1;11(1):E44-6. English, Spanish. PubMed PMID: 16388293.

6: VOIGT J. [Allergy to varex (monoethanolamine oleate)]. Ugeskr Laeger. 1954 Mar 25;116(12):452-7. Undetermined Language. PubMed PMID: 13169341.

7: Yoshida T, Hayashi N, Nishimura S, Itoh T, Kawahara K, Okita K, Okazaki Y, Takemoto T. Mechanism of action of ethanolamine oleate used in injection sclerotherapy with special emphasis on the bronze varices. J Gastroenterol Hepatol. 1989;4 Suppl 1:173-5. PubMed PMID: 2519043.

8: Kitano S, Iso Y, Koyanagi N, Higashi H, Sugimachi K. Ethanolamine oleate is superior to polidocanol (aethoxysklerol) for endoscopic injection sclerotherapy of esophageal varices: a prospective randomized trial. Hepatogastroenterology. 1987 Feb;34(1):19-23. PubMed PMID: 3552917.

9: Oho K, Iwao T, Sumino M, Toyonaga A, Tanikawa K. Ethanolamine oleate versus butyl cyanoacrylate for bleeding gastric varices: a nonrandomized study. Endoscopy. 1995 Jun;27(5):349-54. PubMed PMID: 7588347.

10: Johann AC, Aguiar MC, do Carmo MA, Gomez RS, Castro WH, Mesquita RA. Sclerotherapy of benign oral vascular lesion with ethanolamine oleate: an open clinical trial with 30 lesions. Oral Surg Oral Med Oral Pathol Oral Radiol Endod. 2005 Nov;100(5):579-84. PubMed PMID: 16243243.

11: Matsumoto K, Nakanishi H, Seike T, Koizumi Y, Mihara K, Kubo Y. Treatment of pyogenic granuloma with a sclerosing agent. Dermatol Surg. 2001 Jun;27(6):521-3. PubMed PMID: 11442586.

12: Nakaoka R, Das K, Kudo M, Chung H, Innoue T. Percutaneous aspiration and ethanolamine oleate sclerotherapy for sustained resolution of symptomatic polycystic liver disease: an initial experience. AJR Am J Roentgenol. 2009 Dec;193(6):1540-5. doi: 10.2214/AJR.08.1681. PubMed PMID: 19933645.

13: Tammela TL, Hellström PA, Mattila SI, Ottelin PJ, Malinen LJ, Mäkäräinen HP. Ethanolamine oleate sclerotherapy for hydroceles and spermatoceles: a survey of 158 patients with ultrasound followup. J Urol. 1992 Jun;147(6):1551-3. PubMed PMID: 1593687.

14: Miyamoto M, Oka M, Izumiya T, Nagaoka T, Ishihara Y, Ueda K, Enomoto S, Yanaoka K, Arii K, Tamai H, Shimizu Y, Ichinose M. Nonparasitic solitary giant hepatic cyst causing obstructive jaundice was successfully treated with monoethanolamine oleate. Intern Med. 2006;45(9):621-5. Epub 2006 Jun 1. Review. PubMed PMID: 16755093.

15: Miyoshi H, Ohshiba S, Matsumoto A, Takada K, Umegaki E, Hirata I. Haptoglobin prevents renal dysfunction associated with intravariceal infusion of ethanolamine oleate. Am J Gastroenterol. 1991 Nov;86(11):1638-41. PubMed PMID: 1951242.